1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)-
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Overview
Description
1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and coordination chemistry
Preparation Methods
The synthesis of 1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- typically involves a [3+2] cycloaddition reaction between organic nitriles and sodium azide. This reaction can be carried out under various conditions, including microwave-assisted synthesis, which offers a rapid and efficient method . Industrial production methods may involve the use of heterogeneous catalysts or nanoparticles to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to various enzymes and receptors . This binding can modulate the activity of these targets, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- can be compared with other similar compounds, such as:
1H-Tetrazole, 5-(benzylsulfanyl)-: This compound is used in oligonucleotide synthesis and has similar chemical properties.
1H-Tetrazole, 5-(ethylthio)-: Known for its use as an activator in nucleoside phosphoramidite synthesis.
1H-Tetrazole, 5-(methylthio)-: Utilized in the preparation of antifungal agents.
The uniqueness of 1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
70786-39-9 |
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Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
5-[2-(2-methoxyphenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C10H12N4O2/c1-15-8-4-2-3-5-9(8)16-7-6-10-11-13-14-12-10/h2-5H,6-7H2,1H3,(H,11,12,13,14) |
InChI Key |
ZBLJIEVTATVZIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCC2=NNN=N2 |
Origin of Product |
United States |
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